Hepatic DNA Adducts: Isomer Comparison
2,4-Diaminotoluene (2,4-DAT) induces approximately 6500 times more hepatic DNA adducts than its isomer 2,6-diaminotoluene (2,6-DAT) following intraperitoneal administration in Fischer-344 rats. The relative adduct labeling (RAL) values were 18.6 × 10⁻⁶ for 2,4-DAT versus 0.29 × 10⁻⁸ for 2,6-DAT at a single equimolar dose of 250 mg/kg i.p. [1]. This ~6500-fold difference in DNA adduct burden provides a mechanistic basis for the divergent carcinogenicity profiles of the two isomers, despite their identical molecular formulas and comparable in vitro Ames test mutagenicity [1].
| Evidence Dimension | Hepatic DNA adduct formation (32P-postlabeling) |
|---|---|
| Target Compound Data | RAL = 18.6 × 10⁻⁶ |
| Comparator Or Baseline | 2,6-Diaminotoluene: RAL = 0.29 × 10⁻⁸ |
| Quantified Difference | ~6500-fold higher adduct formation with 2,4-DAT |
| Conditions | Fischer-344 rats; single equimolar dose (250 mg/kg i.p.); 32P-postlabeling technique |
Why This Matters
This quantitative difference defines the hazard classification divergence between isomers and directly impacts regulatory compliance costs, worker exposure monitoring requirements, and waste handling protocols in industrial settings.
- [1] Taningher M, et al. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver. Toxicology. 1995;99(1-2):1-10. doi:10.1016/0300-483x(95)02976-f. View Source
